molecular formula C16H15BrN2O4 B2643922 [(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387378-72-5

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2643922
CAS No.: 387378-72-5
M. Wt: 379.21
InChI Key: OMFURAAMDFGDJS-UHFFFAOYSA-N
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Description

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures

Scientific Research Applications

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyridine derivatives.

Mechanism of Action

The mechanism by which [(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is unique due to the presence of both the (2-ethoxyphenyl)carbamoyl and 5-bromopyridine-3-carboxylate moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-2-22-14-6-4-3-5-13(14)19-15(20)10-23-16(21)11-7-12(17)9-18-8-11/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFURAAMDFGDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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